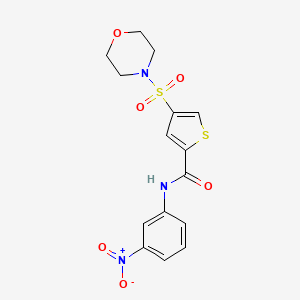![molecular formula C23H20FN3O B5184379 7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B5184379.png)
7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FMAQ and belongs to the class of quinoline derivatives. It exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mecanismo De Acción
The exact mechanism of action of FMAQ is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells. FMAQ has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are mediators of inflammation. It also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
FMAQ has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FMAQ also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, FMAQ has been shown to have anti-microbial activity against a wide range of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMAQ has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. FMAQ also exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, FMAQ also has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. In addition, FMAQ may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of FMAQ. One potential direction is to further investigate its anti-cancer properties and explore its potential use as a chemotherapeutic agent. Another direction is to study its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. In addition, further studies are needed to understand the mechanism of action of FMAQ and its potential molecular targets. Finally, the development of new derivatives of FMAQ may lead to the discovery of compounds with enhanced biological activity and reduced toxicity.
Métodos De Síntesis
The synthesis of FMAQ involves the reaction between 3-fluorobenzaldehyde, 6-methyl-2-pyridinylamine, and 2-methyl-8-hydroxyquinoline in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization to obtain FMAQ in a pure form.
Aplicaciones Científicas De Investigación
FMAQ has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. FMAQ has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, FMAQ has been reported to have anti-microbial activity against a wide range of microorganisms, including bacteria and fungi.
Propiedades
IUPAC Name |
7-[(3-fluorophenyl)-[(6-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O/c1-14-5-3-8-20(25-14)27-21(17-6-4-7-18(24)13-17)19-12-11-16-10-9-15(2)26-22(16)23(19)28/h3-13,21,28H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZQVZRICYOVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)F)C3=C(C4=C(C=CC(=N4)C)C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-Fluorophenyl)[(6-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5184308.png)

![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5184320.png)
![3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5184333.png)


![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5184350.png)
![5-[5-(isopropoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5184357.png)
![2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5184360.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184364.png)
![2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5184394.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide](/img/structure/B5184402.png)
![1-(2-fluorobenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5184405.png)